molecular formula C₁₃H₁₀D₄N₄O₃S B1139795 N-Acetylsulfamerazine-d4 CAS No. 189896-03-4

N-Acetylsulfamerazine-d4

Cat. No.: B1139795
CAS No.: 189896-03-4
M. Wt: 310.36
InChI Key:
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Description

N-Acetylsulfamerazine-d4 is a stable isotope-labeled compound, specifically a deuterated form of N-Acetylsulfamerazine. It is primarily used in scientific research as a reference standard and for analytical purposes. The compound has a molecular formula of C13D4H10N4O3S and a molecular weight of 310.365 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylsulfamerazine-d4 involves the acetylation of sulfamerazine with deuterated acetic anhydride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Acetylsulfamerazine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Acetylsulfamerazine-d4 is widely used in various scientific research fields:

    Chemistry: As a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

    Biology: In metabolic studies to trace the metabolic pathways of sulfamerazine.

    Medicine: For pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sulfamerazine.

    Industry: In the development and quality control of pharmaceuticals

Mechanism of Action

N-Acetylsulfamerazine-d4, like its non-deuterated counterpart, exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthase. This inhibition prevents the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. The molecular targets include the active site of dihydropteroate synthase, and the pathway involved is the folate biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various research applications .

Properties

IUPAC Name

N-[2,3,5,6-tetradeuterio-4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-9-7-8-14-13(15-9)17-21(19,20)12-5-3-11(4-6-12)16-10(2)18/h3-8H,1-2H3,(H,16,18)(H,14,15,17)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFJZKMLXDFUNB-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC=CC(=N2)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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